(2,3,5-Trimethylcyclohexyl)methanol
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Overview
Description
(2,3,5-Trimethylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O. It is a cyclohexanol derivative, characterized by the presence of three methyl groups at positions 2, 3, and 5 on the cyclohexane ring, and a methanol group attached to the ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3,5-Trimethylcyclohexyl)methanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of isophorone, a process that reduces the double bonds in isophorone to form the desired cyclohexanol derivative . The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the product. Continuous monitoring and control of reaction conditions are essential to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2,3,5-Trimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or aminated cyclohexyl derivatives.
Scientific Research Applications
(2,3,5-Trimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3,5-Trimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: A closely related compound with similar structural features but different substitution patterns.
Cyclohexanol: A simpler analog without the methyl substitutions.
Menthol: A naturally occurring compound with a similar cyclohexanol structure but different stereochemistry.
Uniqueness
(2,3,5-Trimethylcyclohexyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and influences its reactivity compared to other cyclohexanol derivatives.
Properties
CAS No. |
5329-73-7 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(2,3,5-trimethylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O/c1-7-4-8(2)9(3)10(5-7)6-11/h7-11H,4-6H2,1-3H3 |
InChI Key |
UDZLQNHNNJSRPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1)CO)C)C |
Origin of Product |
United States |
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